5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide
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Overview
Description
5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, a carbonyl group, and a furan-2-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 1,2-dichloroethane with alcoholic ammonia to form piperazine . The piperazine is then reacted with 3-chlorobenzoyl chloride to introduce the 3-chlorophenyl group.
The next step involves the introduction of the furan-2-sulfonamide moiety. This can be achieved by reacting the intermediate with furan-2-sulfonyl chloride under basic conditions. The final step involves the cyclopropylation of the nitrogen atom, which can be done using cyclopropyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a similar core structure but lacking the complex substituents.
3-chlorophenylpiperazine: Shares the 3-chlorophenyl group but lacks the furan-2-sulfonamide moiety.
Furan-2-sulfonamide: Contains the furan-2-sulfonamide group but lacks the piperazine ring.
Uniqueness
5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-13-2-1-3-15(12-13)21-8-10-22(11-9-21)18(23)16-6-7-17(26-16)27(24,25)20-14-4-5-14/h1-3,6-7,12,14,20H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFMDCDIMWOVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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